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Abstract

APX-115, also known as Isuzinaxib, is a novel, orally active, small-molecule pan-NADPH
oxidase (Nox) inhibitor. Foundational preclinical research has demonstrated its potential as a
therapeutic agent for kidney disease, particularly diabetic kidney disease (DKD). By targeting
multiple Nox isoforms—key sources of reactive oxygen species (ROS)—APX-115 addresses
the critical role of oxidative stress in the pathogenesis of renal injury. This document provides
an in-depth technical overview of the core preclinical research on APX-115, summarizing key
guantitative data, detailing experimental protocols, and visualizing the underlying signaling
pathways.

Introduction: The Role of NADPH Oxidase in Kidney
Disease

Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (Nox) are a family of
enzymes dedicated to the production of reactive oxygen species (ROS). In the kidney, various
Nox isoforms, including Nox1, Nox2, Nox4, and Nox5, are expressed in different cell types.
Under pathological conditions such as diabetes, hyperglycemia and other metabolic insults
lead to the overactivation of these enzymes.[1][2] This excessive ROS production is a central
driver of cellular damage and contributes to the key features of diabetic kidney disease:
inflammation, fibrosis, podocyte injury, and glomerular hypertrophy.[1][3]
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APX-115 (3-phenyl-1-(pyridin-2-yl)-4-propyl-1-5-hydroxypyrazol HCI) is a first-in-class pan-Nox
inhibitor, demonstrating potent inhibition of Nox1, Nox2, and Nox4.[4][5] Its ability to broadly
target multiple pathogenic Nox isoforms suggests a more comprehensive therapeutic approach
compared to isoform-specific inhibitors.[1] Preclinical studies have consistently shown that
APX-115 can attenuate renal injury in various animal models of diabetic nephropathy.[3][5][6][7]

[8]

Mechanism of Action and Signaling Pathways

APX-115 exerts its renoprotective effects by inhibiting the production of ROS from multiple Nox
isoforms. This primary action interrupts several downstream signaling cascades implicated in
the progression of kidney disease.

Inhibition of Oxidative Stress

The core mechanism of APX-115 is the direct inhibition of Nox enzymes, leading to a
significant reduction in oxidative stress. This has been demonstrated across multiple preclinical
studies through the measurement of various oxidative stress markers. The reduction in ROS
generation helps to preserve the integrity and function of renal cells, including podocytes and
tubular epithelial cells.[3][6]

Downstream Signaling Pathways

The inhibition of Nox-derived ROS by APX-115 impacts key signaling pathways involved in
inflammation and fibrosis. High glucose and other diabetic stimuli typically activate pro-
inflammatory pathways such as NF-kB and pro-fibrotic pathways involving transforming growth
factor-beta 1 (TGF-1).[1][3] APX-115 has been shown to suppress the activation of these
pathways, leading to reduced expression of inflammatory cytokines and extracellular matrix
proteins.[3]
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APX-115 Mechanism of Action

Role in Mitochondrial and Peroxisomal Biogenesis

Recent studies have suggested that the benefits of APX-115 may also be linked to the
preservation of mitochondrial and peroxisomal function. In diabetic conditions, there is often a
downregulation of biogenesis in these organelles, leading to impaired energy metabolism and

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b2423854?utm_src=pdf-body-img
https://www.benchchem.com/product/b2423854?utm_src=pdf-body
https://www.benchchem.com/product/b2423854?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2423854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

lipid accumulation. APX-115 treatment has been found to restore the biogenesis of both
mitochondria and peroxisomes, suggesting a broader metabolic benefit beyond direct ROS
inhibition.[3][6]

Quantitative Data from Preclinical Studies

The efficacy of APX-115 has been evaluated in several preclinical models of diabetic kidney
disease. The following tables summarize the key quantitative findings from these studies.

APX-115 Efficacy in STZ-Induced Diabetic Mice

e Model: Streptozotocin (STZ)-induced type 1 diabetes in C57BL/6J mice.

o Treatment: APX-115 (60 mg/kg/day) or Losartan (1.5 mg/kg/day) administered orally for 12

weeks.[3][6]

Diabetic APX-115 Losartan
Parameter Outcome
Control Treated Treated
Urinary Albumin Significantly Markedly Markedly Reduction in
Excretion Increased Decreased Decreased albuminuria[3]
Creatinine Increased Normalization of
o Attenuated Attenuated
Clearance (Hyperfiltration) GFR[3]
Reduced
Glomerular
Present Prevented Prevented glomerular
Hypertrophy )
size[3]
Oxidative Stress Decreased ROS
Increased Attenuated Attenuated
Markers damage[3]
Inflammatory Anti-
Increased mMRNA N )
Markers (TNFaq, evel Decreased Not specified inflammatory
evels
MCP-1) effect[3]
Fibrosis Markers o N Anti-fibrotic
Increased Inhibited Not specified
(TGF-B1, PAI-1) effect[3]
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APX-115 Efficacy in db/db Diabetic Mice

e Model: Type 2 diabetic db/db mice.

o Treatment: APX-115 (60 mg/kg/day) administered by oral gavage for 12 weeks.[8]

Parameter

Diabetic Control
(dbl/db)

APX-115 Treated
(dbl/db)

Outcome

Improved glucose

Insulin Resistance High Significantly Improved ]
metabolism[8]
) Reduced systemic
Plasma 8-isoprostane Increased Decreased o
oxidative stress[1][8]
Urinary Albumin Protection against
i Increased Decreased o
Excretion proteinuria[8]
o Maintenance of kidney
Creatinine Level Preserved Preserved )
function[8]
] ] o o Attenuation of
Mesangial Expansion Significant Significantly Improved ]
glomerulosclerosis[8]
Kidney Nox1, Nox2, Reduced source of
Increased Decreased

Nox4 Expression

ROSIS]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of foundational

research. Below are summaries of the key experimental protocols used in the evaluation of

APX-115.

Animal Models and Drug Administration

e STZ-Induced Diabetes Model:

o Animals: C57BL/6J mice.

© 2025 BenchChem. All rights reserved.

5/10

Tech Support


https://www.benchchem.com/product/b2423854?utm_src=pdf-body
https://www.benchchem.com/product/b2423854?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28165467/
https://pubmed.ncbi.nlm.nih.gov/28165467/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6939690/
https://pubmed.ncbi.nlm.nih.gov/28165467/
https://pubmed.ncbi.nlm.nih.gov/28165467/
https://pubmed.ncbi.nlm.nih.gov/28165467/
https://pubmed.ncbi.nlm.nih.gov/28165467/
https://pubmed.ncbi.nlm.nih.gov/28165467/
https://www.benchchem.com/product/b2423854?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2423854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Induction: Diabetes is induced by intraperitoneal injection of streptozotocin (STZ) at a
dose of 50 mg/kg/day for 5 consecutive days.[3][6]

o Treatment: APX-115 (60 mg/kg/day) or losartan (1.5 mg/kg/day) is administered orally to
the diabetic mice for a duration of 12 weeks.[3][6]

o db/db Mouse Model:
o Animals: Eight-week-old db/m (control) and db/db (diabetic) mice are used.

o Treatment: APX-115 is administered by oral gavage at a dose of 60 mg/kg per day for 12
weeks.[8]

Measurement of Kidney Function and Injury
o Urinary Albumin: Measured from 24-hour urine collections using an ELISA kit. The albumin-

to-creatinine ratio is often calculated to normalize for urine concentration.[3]

o Creatinine Clearance: Calculated from serum and urinary creatinine levels to estimate the
glomerular filtration rate.[3]

o Histological Analysis: Kidneys are fixed, paraffin-embedded, and sectioned. Stains such as
Periodic acid-Schiff (PAS) are used to assess glomerular hypertrophy and mesangial
expansion.[6]

e Immunohistochemistry: Used to detect the infiltration of inflammatory cells (e.g., F4/80 for
macrophages) and the expression of specific proteins in kidney tissue.[3]

Assessment of Oxidative Stress and Inflammation

e Oxidative Stress Markers:

o Lipid Hydroperoxide (LPO): Measured in plasma, urine, and kidney tissue homogenates to
assess lipid peroxidation.[3]

o Nitrotyrosine and 8-oxo-dG: Detected in kidney sections via immunostaining to assess
protein and DNA oxidative damage, respectively.[3]

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5650335/
https://www.researchgate.net/publication/317649421_A_novel_pan-Nox_inhibitor_APX-115_protects_kidney_injury_in_streptozotocin-induced_diabetic_mice_Possible_role_of_peroxisomal_and_mitochondrial_biogenesis
https://www.benchchem.com/product/b2423854?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5650335/
https://www.researchgate.net/publication/317649421_A_novel_pan-Nox_inhibitor_APX-115_protects_kidney_injury_in_streptozotocin-induced_diabetic_mice_Possible_role_of_peroxisomal_and_mitochondrial_biogenesis
https://www.benchchem.com/product/b2423854?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28165467/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5650335/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5650335/
https://www.researchgate.net/publication/317649421_A_novel_pan-Nox_inhibitor_APX-115_protects_kidney_injury_in_streptozotocin-induced_diabetic_mice_Possible_role_of_peroxisomal_and_mitochondrial_biogenesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5650335/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5650335/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5650335/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2423854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

e Inflammatory Markers:

o Real-Time PCR: Used to measure the mRNA expression levels of inflammatory cytokines
such as TNFa and MCP-1 in kidney tissue.[3]
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Preclinical Experimental Workflow

Clinical Development

Building on the promising preclinical data, APX-115 (Isuzinaxib) has advanced into clinical
trials. Phase 2 studies have been conducted to assess the safety, tolerability, and efficacy of
APX-115 in patients with diabetic kidney disease and those at risk for contrast-induced acute
kidney injury.[9][10][11][12] Results from a Phase 2 trial in patients with type 2 diabetes and
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chronic kidney disease indicated that Isuzinaxib was effective in reducing the Urine Albumin-to-
Creatinine Ratio (UACR), a key marker of kidney damage, particularly in patients with lower
kidney function.[13][14] These clinical findings provide the first evidence of APX-115's potential
effectiveness in a human population.[10][14]

Conclusion and Future Directions

Foundational research has established APX-115 as a potent pan-Nox inhibitor that effectively
mitigates key pathological processes in diabetic kidney disease. By reducing oxidative stress,
inflammation, and fibrosis, APX-115 demonstrates significant renoprotective effects in multiple
preclinical models. The data strongly support the hypothesis that broad inhibition of Nox
enzymes is a viable and promising therapeutic strategy for kidney disease.

Future research will likely focus on further elucidating the long-term safety and efficacy of APX-
115 in larger patient populations, exploring its potential in non-diabetic chronic kidney diseases,
and identifying predictive biomarkers to optimize patient selection. The continued development
of APX-115 represents a significant step forward in targeting the fundamental mechanisms of
oxidative stress in renal pathology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.researchgate.net/publication/317649421_A_novel_pan-Nox_inhibitor_APX-115_protects_kidney_injury_in_streptozotocin-induced_diabetic_mice_Possible_role_of_peroxisomal_and_mitochondrial_biogenesis
https://karger.com/pha/article/102/3-4/180/267217/A-pan-NADPH-Oxidase-Inhibitor-Ameliorates-Kidney
https://pubmed.ncbi.nlm.nih.gov/28165467/
https://pubmed.ncbi.nlm.nih.gov/28165467/
https://www.withpower.com/trial/phase-2-acute-kidney-injury-4-2023-1dba9
https://www.withpower.com/trial/phase-2-acute-kidney-injury-4-2023-1dba9
https://www.prnewswire.com/news-releases/aptabio-to-present-results-of-isuzinaxib-phase-2-study-at-the-american-society-of-nephrology-asns-kidney-week-2022-301667016.html
https://www.prnewswire.com/news-releases/aptabio-to-present-results-of-isuzinaxib-phase-2-study-at-the-american-society-of-nephrology-asns-kidney-week-2022-301667016.html
https://clinicaltrials.gov/study/NCT05758896
https://clinicaltrials.gov/study/NCT04534439
https://firstwordpharma.com/story/5671644
https://www.biospace.com/aptabio-to-present-results-of-isuzinaxib-phase-2-study-at-the-american-society-of-nephrology-asn-s-kidney-week-2022
https://www.biospace.com/aptabio-to-present-results-of-isuzinaxib-phase-2-study-at-the-american-society-of-nephrology-asn-s-kidney-week-2022
https://www.benchchem.com/product/b2423854#foundational-research-on-apx-115-in-kidney-disease
https://www.benchchem.com/product/b2423854#foundational-research-on-apx-115-in-kidney-disease
https://www.benchchem.com/product/b2423854#foundational-research-on-apx-115-in-kidney-disease
https://www.benchchem.com/product/b2423854#foundational-research-on-apx-115-in-kidney-disease
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2423854?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2423854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
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